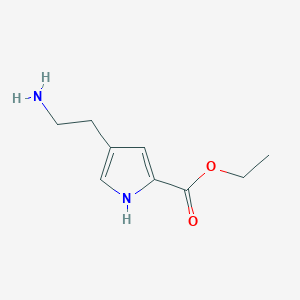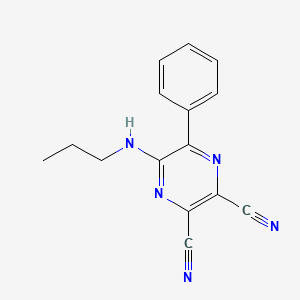
N,N-diethyl-3-(2-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-diethyl-3-(2-hydroxyphenyl)propanamide, also known as N,N-Diethylsalicylamide, is an organic compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N,N-diethyl-3-(2-hydroxyphenyl)propanamide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of Salicyloyl Chloride: Salicylic acid is reacted with thionyl chloride to form salicyloyl chloride.
Amidation: The salicyloyl chloride is then reacted with diethylamine to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N,N-diethyl-3-(2-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-hydroxybenzophenone or 2-hydroxybenzoic acid.
Reduction: Formation of N,N-Diethyl-2-hydroxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
N,N-diethyl-3-(2-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-diethyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, its analgesic effect is believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, the compound may interact with other pathways and receptors in the body, contributing to its overall pharmacological profile.
類似化合物との比較
N,N-diethyl-3-(2-hydroxyphenyl)propanamide can be compared with other similar compounds such as:
Salicylamide: The parent compound, which lacks the diethyl substitution on the amide nitrogen.
N,N-Dimethyl-2-hydroxybenzenepropanamide: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-3-hydroxybenzenepropanamide: A positional isomer with the hydroxyl group at the meta position.
Uniqueness
The presence of the diethyl groups in this compound enhances its lipophilicity and may influence its pharmacokinetic properties, such as absorption, distribution, and metabolism, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a variety of reactions and interact with biological targets, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
N,N-diethyl-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)13(16)10-9-11-7-5-6-8-12(11)15/h5-8,15H,3-4,9-10H2,1-2H3 |
InChIキー |
PTHMTFUABRKRPO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CCC1=CC=CC=C1O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8709240.png)







![2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B8709290.png)



![2-[(Piperazin-1-yl)sulfanyl]benzonitrile](/img/structure/B8709318.png)
